Imatinib Meta-methyl-piperazine Impurity-d3
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Overview
Description
Imatinib Meta-methyl-piperazine Impurity-d3 is a chemical compound that is often encountered as an impurity in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers such as chronic myelogenous leukemia and gastrointestinal stromal tumors . This impurity is characterized by the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Preparation Methods
The preparation of Imatinib Meta-methyl-piperazine Impurity-d3 involves several synthetic routes. One common method includes the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, high purity, and suitability for industrial production .
Chemical Reactions Analysis
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Imatinib Meta-methyl-piperazine Impurity-d3 is primarily used in scientific research to study the impurity profiles of Imatinib and to develop analytical methods for its detection and quantification . It is also used in the development of high-resolution liquid chromatography methods for the separation and analysis of Imatinib and its related impurities . Additionally, this compound is valuable in the study of genotoxic impurities, which are chemical agents that can damage genetic information within a cell .
Mechanism of Action
it is structurally related to Imatinib, which functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and c-Kit . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Imatinib Meta-methyl-piperazine Impurity-d3 can be compared with other impurities found in the synthesis of Imatinib, such as:
- Imatinib Impurity A
- Imatinib Impurity B
- Imatinib Impurity C
- Imatinib Impurity F
- Imatinib Impurity J
These impurities differ in their chemical structures and the specific positions of their functional groups . This compound is unique due to the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Properties
Molecular Formula |
C29H31N7O |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI Key |
HIPOQAXTOUMJRW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
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